N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

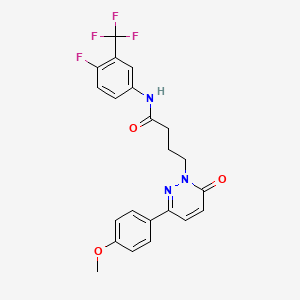

N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative characterized by a trifluoromethyl-substituted aniline moiety and a methoxyphenyl-substituted pyridazinone core. The compound features:

- Aniline moiety: A 4-fluoro-3-(trifluoromethyl)phenyl group, which introduces strong electron-withdrawing effects and steric bulk.

- Pyridazinone core: A 6-oxopyridazin-1(6H)-yl scaffold with a 4-methoxyphenyl substituent at position 2.

- Linker: A butanamide chain connecting the aniline and pyridazinone units at position 4 of the pyridazinone ring.

The trifluoromethyl and methoxy groups may influence solubility, metabolic stability, and target binding .

Properties

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F4N3O3/c1-32-16-7-4-14(5-8-16)19-10-11-21(31)29(28-19)12-2-3-20(30)27-15-6-9-18(23)17(13-15)22(24,25)26/h4-11,13H,2-3,12H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGILJLTUFIERRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F4N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide, identified by its CAS number 952987-74-5, is a complex organic compound notable for its potential biological activities. This article explores its biological activity, synthesizing information from various sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 449.4 g/mol

- Structural Features : The presence of fluorine and methoxy groups suggests enhanced biological activity and stability.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has been evaluated in various studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds. For instance, trifluoromethylated derivatives have shown promising results against various cancer cell lines:

- Activity against Cancer Cell Lines : Compounds similar to this butanamide were tested against the National Cancer Institute's (NCI) 60 human tumor cell line panel, revealing selective cytotoxicity towards leukemia and lung cancer cells .

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| RPMI-8226 | 10.11 | Myeloma |

| A549 | 7.7 | Non-Small Cell Lung Cancer |

| A498 | 10.5 | Renal Cancer |

The mechanism through which this compound exerts its effects may involve:

- Enzyme Inhibition : Similar compounds have demonstrated inhibition of key enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer activity, there is evidence suggesting that derivatives of this compound may possess anti-inflammatory and antimicrobial properties. These effects are often attributed to the presence of electron-withdrawing groups like fluorine, which can enhance the interaction with biological targets .

Case Studies and Experimental Findings

- Study on Trifluoromethylated Compounds : A study evaluated a series of trifluoromethylated derivatives for their anticancer properties. The results indicated significant activity against multiple cancer types, particularly in leukemia cell lines .

- In Silico Studies : Computational studies have predicted that modifications to the phenyl and pyridazinone moieties can enhance the binding affinity to target proteins involved in cancer pathways, suggesting avenues for drug development .

Scientific Research Applications

Medicinal Chemistry

N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has been investigated for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Research indicates potential antimicrobial activities, which could lead to the development of new antibiotics .

Biological Research

The compound's unique structural features make it a valuable tool in biological studies:

- Biochemical Pathway Analysis : It can be used to probe specific biochemical pathways due to its ability to interact with various biomolecules.

- Drug Discovery : Its structural analogs serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.

Material Science

In addition to its biological applications, this compound is also explored in material science:

- Polymer Chemistry : It can be utilized as a building block in the synthesis of advanced polymers with enhanced properties such as thermal stability and chemical resistance .

- Nanotechnology : The compound's unique properties may contribute to the development of nanomaterials for various applications, including drug delivery systems.

Case Studies and Research Findings

Comparison with Similar Compounds

Compound 1: N-(4-fluoro-3-(trifluoromethyl)phenyl)-4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide

- Key difference: The pyridazinone core bears a 4-fluorophenyl group instead of 4-methoxyphenyl.

- Implications: Electron effects: Fluorine is electron-withdrawing, reducing electron density on the pyridazinone ring compared to the methoxy group (electron-donating). This may alter reactivity or hydrogen-bonding interactions. Metabolic stability: Fluorine is less prone to oxidative metabolism than methoxy, possibly extending half-life.

Compound 2: N-(4-Fluorophenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide

- Key differences: Pyridazinone substituent: 4-methylphenyl (electron-donating methyl group) instead of 4-methoxyphenyl. Amide position: The butanamide chain is at position 2 of the pyridazinone ring.

- Conformational flexibility: Position 2 linkage may restrict rotational freedom compared to position 4, altering target engagement.

Variations in the Aniline Moiety

Compound 1 vs. Target Compound

- Target compound : 4-fluoro-3-(trifluoromethyl)phenyl.

- Hydrophobicity: Trifluoromethyl increases clogP by ~1.2 units, favoring hydrophobic binding pockets but risking solubility limitations.

Structural Comparison Table

Hypothetical Pharmacological Implications

While direct activity data are unavailable in the provided evidence, structural analogs suggest:

- Target compound : The 4-methoxyphenyl group may improve solubility for oral bioavailability, while the trifluoromethyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).

- Compound 1 : Higher lipophilicity could favor CNS penetration but increase plasma protein binding.

- Compound 2 : Position 2 amide linkage might reduce off-target effects due to restricted conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.